3,5-Bis(chloromethyl)-1,2,4-oxadiazole

Übersicht

Beschreibung

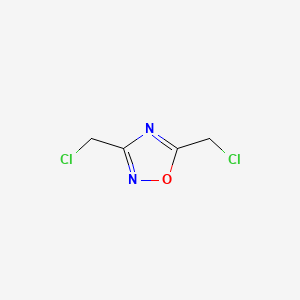

3,5-Bis(chloromethyl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes two chloromethyl groups attached to a 1,2,4-oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(chloromethyl)-1,2,4-oxadiazole typically involves the reaction of suitable precursors under controlled conditions. One common method is the cyclization of bis(chloromethyl) ethers with hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate oxadiazole ring, followed by chloromethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl groups in 3,5-bis(chloromethyl)-1,2,4-oxadiazole undergo nucleophilic substitution with amines, alkoxides, and other nucleophiles. This reactivity is exploited to introduce functionalized side chains.

Reaction with Amines

In a study by Zhang et al. ( ), substitution reactions using diisopropyl iminodiacetate and sodium carbonate in chloroform yielded derivatives bearing carboxymethylaminoalkyl groups. Optimal conditions included:

-

Temperature: 50–60 °C

-

Solvent: Chloroform

-

Base: Sodium carbonate

-

Yield: Up to 91%

Substitution with Alkoxides

Table 1: Substitution Reactions of this compound

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amines | Na₂CO₃, CHCl₃, 50–60 °C | Carboxymethylaminoalkyl derivatives | 74–91 | |

| EtONa | EtOH, 0 °C | Ethoxy-substituted oxadiazoles | 23–40 |

Dehydrohalogenation and Polymerization

Under strong basic conditions, this compound undergoes dehydrohalogenation to form reactive intermediates, enabling polymerization.

Anionic Polymerization

In EtONa/EtOH, the compound eliminates HCl to generate a quinodimethane-type intermediate, which polymerizes via an anionic mechanism to yield poly(1,2,4-oxadiazole-3,5-diyl-1,2-vinylene) . Key findings ( ):

-

Solvent: Toluene/water interface

-

Catalyst: Tetrabutylphosphonium bromide

-

Molecular Weight: Higher than polycondensation routes (specific viscosity: 0.98 × 10² mL·g⁻¹ vs. 0.046 × 10² mL·g⁻¹)

Nitration for Energetic Materials

The chloromethyl groups can be nitrated to synthesize high-energy compounds.

Mechanistic Insights

-

Anionic Pathway: NMR studies ( ) confirmed that elimination in protic solvents proceeds via an anionic intermediate rather than radical mechanisms.

-

Hydrogen Bonding: Intramolecular hydrogen bonding in nitrate derivatives stabilizes the crystal lattice, enhancing thermal stability ( ).

Comparative Analysis of Synthetic Routes

| Reaction Type | Advantages | Limitations |

|---|---|---|

| Nucleophilic Substitution | High functional group tolerance | Competing elimination pathways |

| Interface Polymerization | High molecular weight polymers | Requires phase-transfer catalysts |

| Nitration | High-energy material synthesis | Hazardous reaction conditions |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 3,5-bis(chloromethyl)-1,2,4-oxadiazole derivatives is in the development of anticancer agents. Research has shown that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties due to their ability to induce apoptosis in cancer cells.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular pathways involved in cell proliferation and apoptosis. For instance, some derivatives have been shown to inhibit specific kinases or modulate signaling pathways that lead to cancer cell death .

-

Case Studies :

- A study reported that certain oxadiazole derivatives exhibited IC50 values as low as 0.19 µM against human colon cancer cell lines (HCT-116) and were able to induce apoptosis through caspase activation .

- Another research highlighted the synthesis of novel oxadiazole derivatives which showed significant cytotoxicity against a panel of cancer cell lines, including breast and lung cancer .

Agricultural Applications

This compound and its derivatives have also been explored for their potential as fungicides and pesticides.

- Fungicidal Properties : Certain oxadiazole compounds have demonstrated systemic fungicidal activity against various plant pathogens. For example, derivatives have been developed that show effectiveness against fungal diseases affecting crops .

- Case Studies :

Material Science

In material science, this compound is utilized for synthesizing high-performance polymers.

- Polymer Synthesis : The compound serves as a precursor for poly(1,3,4-oxadiazole) materials known for their thermal stability and mechanical strength. These polymers are being investigated for applications in aerospace and electronics due to their favorable properties .

- Case Studies :

Summary Table of Applications

Wirkmechanismus

The mechanism by which 3,5-Bis(chloromethyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Vergleich Mit ähnlichen Verbindungen

Bis(chloromethyl) ether

Bis(chloromethyl)benzene

3,5-Bis(chloromethyl)-4-methylbenzoic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

3,5-Bis(chloromethyl)-1,2,4-oxadiazole is a compound within the oxadiazole family known for its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms that have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-parasitic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that oxadiazoles can inhibit key enzymes involved in cell proliferation and survival pathways. For instance:

- Anticancer Activity : Compounds in the oxadiazole class have been shown to induce apoptosis in cancer cells by targeting various signaling pathways such as EGFR and Src kinases .

- Antimicrobial Activity : Some derivatives exhibit significant activity against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

- Antiplasmodial Activity : Specific oxadiazoles have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, by interfering with its metabolic pathways .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

Case Study 1: Anticancer Properties

A study evaluated the anticancer properties of several oxadiazole derivatives including this compound. The compound exhibited significant growth inhibition in various cancer cell lines with an IC50 value comparable to established chemotherapeutics. The study concluded that modifications to the oxadiazole ring could enhance potency and selectivity against specific cancer types .

Case Study 2: Antimalarial Activity

In an investigation into new antimalarial agents, researchers synthesized a series of oxadiazole derivatives. Among them, this compound showed promising activity against both drug-sensitive and multi-drug resistant strains of P. falciparum. The compound's mechanism was linked to its ability to disrupt essential metabolic processes in the parasite .

Structure-Activity Relationships (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Chloromethyl Groups : The presence of chloromethyl substituents enhances lipophilicity and may facilitate cellular uptake.

- Oxadiazole Core : The heterocyclic ring is essential for biological activity; modifications at positions 1 and 2 can significantly alter potency.

Research into SAR has shown that introducing different substituents can lead to improved selectivity and reduced toxicity profiles .

Eigenschaften

IUPAC Name |

3,5-bis(chloromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O/c5-1-3-7-4(2-6)9-8-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVAPROAWBSWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NOC(=N1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152442 | |

| Record name | 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-01-0 | |

| Record name | 3,5-Bis(chloromethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 3,5-bis(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.